Pentaamminechlororuthenium dichloride

Descripción

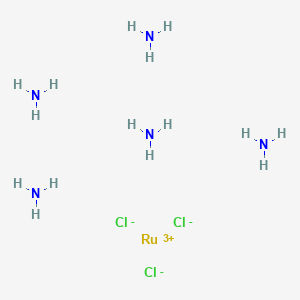

Pentaamminechlororuthenium dichloride, with the chemical formula [RuCl(NH₃)₅]Cl₂ (CAS: 18532-87-1), is a coordination complex of ruthenium in the +3 oxidation state. It consists of a central ruthenium ion coordinated by five ammonia ligands and one chloride ligand in the inner sphere, with two chloride counterions. This compound is notable for its role in redox chemistry and electron transfer processes, particularly in biological systems, where it acts as an electron acceptor in plasma membrane transport .

Structure

2D Structure

Propiedades

IUPAC Name |

azane;ruthenium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAVJMYZYQTXAH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H15N5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21560-19-0 (Parent) | |

| Record name | Ruthenium ammine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018532871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18532-87-1 | |

| Record name | Ruthenium ammine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018532871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaamminechlororuthenium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reagents and Reaction Conditions

The most widely documented method involves dissolving ruthenium trichloride (RuCl₃) in ethanol, followed by the addition of aqueous ammonia. Key parameters include:

-

Molar ratio : 1:5 molar ratio of RuCl₃ to NH₃.

-

Temperature : Room temperature (20–25°C) for initial dissolution, followed by gentle heating (40–50°C) to accelerate ligand substitution.

-

Solvent system : Ethanol-water mixture (3:1 v/v) to balance solubility and reaction kinetics.

Procedural Steps

-

Dissolution of RuCl₃ : RuCl₃ is dissolved in ethanol under vigorous stirring, forming a dark brown solution.

-

Ammonia addition : Aqueous ammonia (25–28% w/w) is introduced dropwise, triggering a color change to deep yellow as ammine ligands replace chloride ions.

-

Reaction completion : The mixture is stirred for 12–24 hours, ensuring complete substitution.

-

Precipitation : Concentrated HCl is added to acidify the solution (pH ≈ 2), inducing precipitation of the product as a yellow solid.

Yield and Purity

-

Crude yield : 70–80% after initial precipitation.

-

Recrystallization : Purification via dissolution in dilute ammonia (pH 8–9) and reprecipitation with HCl elevates purity to >95%.

-

Analytical data : Elemental analysis aligns with theoretical values (N: 23.98%, Cl: 36.35%).

Reductive Amination of Hexaammineruthenium(III) Trichloride

Reagents and Mechanism

This method starts with hexaammineruthenium(III) trichloride ([Ru(NH₃)₆]Cl₃), which undergoes reductive elimination in hydrochloric acid:

Optimized Protocol

-

Reflux conditions : [Ru(NH₃)₆]Cl₃ is refluxed in 6 M HCl for 4 hours, facilitating chloride substitution and reduction of Ru(III) to Ru(II).

-

Isolation : The product precipitates upon cooling and is washed with cold 0.1 M HCl to remove ammonium chloride byproducts.

-

Reduction with zinc amalgam : In some protocols, zinc amalgam is introduced to ensure complete reduction, followed by oxidation with silver trifluoroacetate to stabilize the Ru(III) center.

Performance Metrics

-

Advantages : Higher purity due to fewer side reactions; suitable for large-scale production.

Hydrazine-Mediated Synthesis from Ruthenium Trichloride

Reaction Overview

Hydrazine hydrate (N₂H₄·H₂O) serves as both a reducing agent and nitrogen source in this route:

Stepwise Procedure

-

Reduction : RuCl₃ is treated with excess hydrazine hydrate (85%) in water, initiating vigorous gas evolution (N₂ and NH₃).

-

Acidification : Concentrated HCl is added to pH 2, converting intermediate ammine complexes to the target product.

-

Recrystallization : The crude product is dissolved in warm ammonia solution and reprecipitated with HCl to achieve analytical-grade purity.

Yield and Scalability

-

Initial yield : 46% before recrystallization.

-

Scalability : Limited by exothermicity; batch sizes >2 g RuCl₃ risk uncontrolled gas evolution.

Comparative Analysis of Preparation Methods

| Parameter | Ethanol-NH₃ Method | Reductive Amination | Hydrazine Method |

|---|---|---|---|

| Starting material | RuCl₃ | [Ru(NH₃)₆]Cl₃ | RuCl₃ |

| Reaction time (hours) | 12–24 | 4–6 | 12–24 |

| Yield (%) | 70–80 | 90–94 | 46–50 |

| Purity after purification | >95% | >98% | >95% |

| Scalability | Moderate | High | Low |

| Cost | Low | High | Moderate |

Mechanistic Insights

-

Ligand substitution dynamics : In the ethanol-NH₃ method, ethanol stabilizes intermediate Ru species, preventing oligomerization.

-

Redox considerations : The reductive amination route avoids formation of Ru(II) intermediates, enhancing selectivity.

-

Role of hydrazine : Hydrazine acts as a two-electron reductant, converting Ru(III) to Ru(II), which subsequently oxidizes to Ru(III) in acidic conditions.

Practical Recommendations

-

Lab-scale synthesis : The ethanol-NH₃ method balances ease and yield.

-

Industrial production : Reductive amination offers superior reproducibility and scalability.

-

Safety notes : Hydrazine-mediated routes require strict temperature control due to exothermic risks.

Advanced Purification and Characterization Techniques

Recrystallization Strategies

Análisis De Reacciones Químicas

Types of Reactions: Pentaamminechlororuthenium dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: The chloride ligand can be substituted with other ligands such as water or other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as zinc dust in the presence of ammonia are used.

Substitution: Ligand substitution reactions often involve aqueous solutions and mild heating.

Major Products:

Oxidation: Higher oxidation state ruthenium complexes.

Reduction: Lower oxidation state ruthenium complexes.

Substitution: Various substituted ruthenium complexes depending on the ligands used.

Aplicaciones Científicas De Investigación

Catalysis

One of the primary applications of pentaamminechlororuthenium dichloride is as a catalyst in various chemical reactions. It has been utilized in:

- Organic Synthesis : The compound serves as a precursor for synthesizing other ruthenium complexes, which are essential in organic reactions.

- Water Oxidation : Recent studies have demonstrated its efficacy as a catalyst for water oxidation reactions, highlighting its potential in energy conversion technologies .

Biological Studies

The compound is under investigation for its biological activity, particularly regarding its interactions with biomolecules. Key areas include:

- DNA Interaction : this compound has shown potential in causing DNA damage in tumor cells, leading to cell cycle arrest and apoptosis. This mechanism makes it a candidate for cancer therapy.

- Electrochemical Applications : Research indicates that ruthenium complexes can act as electron acceptors, facilitating electron transport processes within biological systems.

Medical Applications

Ongoing research aims to explore the use of this compound in medical applications:

- Cancer Treatment : Its ability to form DNA adducts positions it as a promising agent in cancer therapeutics. Studies are examining its effectiveness compared to traditional platinum-based drugs .

- Drug Development : The compound's unique properties may lead to the development of new drugs targeting specific cellular mechanisms involved in disease progression.

Case Studies

Several studies have documented the effectiveness and potential applications of this compound:

- Kinetics of Aquation : A study investigated the kinetics of aquation of this compound in mixed solvents, providing insights into its reactivity and stability under varying conditions .

- Electrochemical DNA Detection : Another research focused on using this compound for electrochemical detection of DNA base pairs, showcasing its utility in biosensing technologies.

Mecanismo De Acción

The mechanism of action of pentaamminechlororuthenium dichloride involves its interaction with molecular targets such as DNA and proteins. The compound can cause significant DNA damage in tumor cells, leading to cell cycle arrest and apoptosis. This makes it a potential candidate for cancer therapy. The molecular pathways involved include the formation of DNA adducts and the activation of apoptotic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Compositional Differences

Pentaamminechlororuthenium dichloride belongs to a broader class of ruthenium ammine and chloride complexes. Key structural distinctions from analogous compounds include:

- Ligand Environment: Unlike polynuclear or mixed-ligand complexes, this compound features a mononuclear octahedral geometry with five ammine ligands, distinguishing it from complexes like cis-bis(2,2'-bipyridine)dichlororuthenium(II) ([RuCl₂(bpy)₂], CAS: 15746-57-3), which incorporates aromatic nitrogen donors .

- Oxidation State : The Ru(III) center contrasts with Ru(II) or Ru(IV) complexes, such as bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride ([RuCl₂(C₆H₅CH)(PCy₃)₂], CAS: 172222-30-9), which exhibits higher catalytic activity in olefin metathesis due to its oxidation state and ligand set .

Functional and Catalytic Properties

- Photochemical Applications : Unlike [RuCl₂(bpy)₂], a precursor for dye-sensitized solar cells due to its visible-light absorption, the pentaammine complex lacks extended π-conjugation, limiting its photochemical utility .

Stability and Reactivity

- Thermal Decomposition : this compound is classified as a reactive chemical hazard, though its stability exceeds that of fluorinated ruthenium species (e.g., RuF₆) due to the inertness of ammonia ligands .

- Ligand Lability: The ammonia ligands in [RuCl(NH₃)₅]Cl₂ are less labile compared to phosphine or cyclopentadienyl ligands in organometallic dichlorides (e.g., n-butylcyclopentadienylzirconium trichloride), reducing its suitability for ligand-exchange-driven catalysis .

Data Table: Comparative Analysis of Ruthenium Dichloride Complexes

*Calculated from molecular weight (MW = 344.56 g/mol).

Q & A

Q. What are the standard synthesis protocols for Pentaamminechlororuthenium dichloride, and what purity assessment methods are recommended?

- Methodological Answer : this compound ([RuCl(NH₃)₅]Cl₂, CAS 18532-87-1) is typically synthesized via ammoniation of ruthenium chloride precursors under controlled conditions. A common approach involves refluxing RuCl₃·xH₂O with excess aqueous ammonia, followed by selective crystallization. Purification often requires repeated recrystallization from hydrochloric acid to remove unreacted NH₃ and residual chloride impurities . Purity assessment should combine elemental analysis (C, H, N, Cl), UV-Vis spectroscopy (to confirm d-d transitions characteristic of Ru³⁺), and conductivity measurements (to verify ionic dissociation in solution). X-ray crystallography is recommended for structural validation .

Q. How should researchers handle the compound’s reactivity and hazards during experimental procedures?

- Methodological Answer : The compound’s reactivity with azides and reducing agents necessitates stringent safety protocols. Avoid contact with sodium azide, as hazardous intermediates like metal-azide complexes may form . Use inert atmospheres (N₂/Ar) for reactions involving reducing conditions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential chloride release and ammonia ligand volatility. Waste disposal should follow institutional guidelines for heavy metal contaminants .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using experimental design principles?

- Methodological Answer : Employ a factorial experimental design to identify critical parameters (e.g., ammonia concentration, reaction temperature, crystallization rate). For example, a second-order central composite rotatable design (CCRD) can model nonlinear relationships between variables, as demonstrated in vapor-liquid polycondensation studies of related coordination complexes . Response surface methodology (RSM) can then optimize yield by balancing competing factors like ligand stability and byproduct formation. Confirm reproducibility through triplicate trials and ANOVA analysis .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in UV-Vis or IR spectra may arise from ligand isomerism or solvent effects. For example, NH₃ ligand orientation can alter symmetry and peak splitting in IR spectra. To resolve this:

Q. What mechanistic insights can be gained from studying ligand substitution reactions in this compound?

- Methodological Answer : Kinetic studies of ligand substitution (e.g., replacing NH₃ with bipyridine) can elucidate the compound’s reactivity. Use stopped-flow spectrophotometry to monitor reaction rates under varying pH and ionic strength. A Langmuir-Hinshelwood model may apply if the mechanism involves associative intermediates. Competitive experiments with labeled ligands (e.g., ¹⁵NH₃) can distinguish between dissociative and interchange pathways .

Q. How can researchers validate the compound’s role in catalytic cycles, such as electron-transfer processes?

- Methodological Answer : Cyclic voltammetry (CV) is critical for probing redox behavior. For example, a Pt working electrode in 0.1 M KCl can reveal Ru³⁺/Ru²⁺ redox couples. Couple CV with bulk electrolysis to isolate intermediates for EPR or XAS analysis. To confirm catalytic activity, design a model reaction (e.g., ascorbate oxidation) and measure turnover frequency (TOF) under controlled potentials .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in elemental analysis vs. spectroscopic data?

- Methodological Answer : Discrepancies may stem from hydrate formation or incomplete combustion. For example, unaccounted water in elemental analysis can skew C/H ratios. Mitigate this by:

Q. What statistical methods are appropriate for comparing catalytic efficiency across modified derivatives?

- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions. For parametric data, apply Tukey’s HSD post-hoc test after ANOVA to identify significant differences in TOF or yield. Principal component analysis (PCA) can reduce dimensionality when comparing multiple variables (e.g., ligand size, electron-donating ability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.